Ethyl 3-cyano-4-hydroxybenzoate
Overview
Description
Ethyl 3-cyano-4-hydroxybenzoate is an organic compound with the molecular formula C10H9NO3 It is a derivative of benzoic acid, characterized by the presence of a cyano group at the third position and a hydroxy group at the fourth position on the benzene ring, with an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-cyano-4-hydroxybenzoate can be synthesized through several methods. One common approach involves the esterification of 3-cyano-4-hydroxybenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinones or other oxidized derivatives.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as sodium methoxide or ammonia in appropriate solvents.
Major Products Formed:
Oxidation: Quinones or hydroxybenzoic acid derivatives.
Reduction: Ethyl 3-amino-4-hydroxybenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-cyano-4-hydroxybenzoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block in organic synthesis.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving benzoic acid derivatives.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals due to its reactive functional groups.
Mechanism of Action
The mechanism by which ethyl 3-cyano-4-hydroxybenzoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The hydroxy group can form hydrogen bonds, while the cyano group can participate in various chemical interactions, affecting the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Ethyl 4-hydroxybenzoate: Lacks the cyano group, making it less reactive in certain chemical reactions.
Methyl 3-cyano-4-hydroxybenzoate: Similar structure but with a methyl ester group instead of an ethyl ester, which can influence its solubility and reactivity.
3-cyano-4-hydroxybenzoic acid: The parent acid form, which lacks the ester group, affecting its solubility and reactivity.
Uniqueness: this compound is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The presence of both the cyano and hydroxy groups allows for diverse chemical transformations, making it a valuable intermediate in organic synthesis.
This detailed overview provides a comprehensive understanding of this compound, highlighting its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
ethyl 3-cyano-4-hydroxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-2-14-10(13)7-3-4-9(12)8(5-7)6-11/h3-5,12H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGBGPFOWJFCHSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30612357 | |
Record name | Ethyl 3-cyano-4-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30612357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34133-59-0 | |
Record name | Benzoic acid, 3-cyano-4-hydroxy-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34133-59-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-cyano-4-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30612357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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